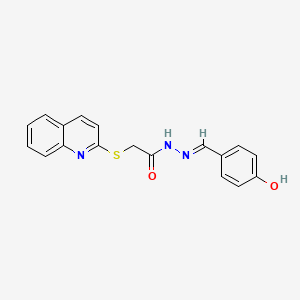![molecular formula C17H17N3O3S B11560073 2-[(2-methylbenzyl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11560073.png)
2-[(2-methylbenzyl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings, a sulfanyl group, and a hydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.
Vorbereitungsmethoden
The synthesis of 2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the hydrazide: This step involves the reaction of an appropriate acyl hydrazine with a suitable aldehyde or ketone to form the hydrazide intermediate.
Introduction of the sulfanyl group: The hydrazide intermediate is then reacted with a thiol or disulfide compound to introduce the sulfanyl group.
Final condensation: The final step involves the condensation of the sulfanyl hydrazide with an aromatic aldehyde, such as 2-nitrobenzaldehyde, under acidic or basic conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Analyse Chemischer Reaktionen
2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Its potential biological activity, such as antimicrobial or anticancer properties, is being explored in medicinal chemistry research.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s hydrazide moiety can form hydrogen bonds with active site residues, while the aromatic rings and sulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE include:
- 2-{[4,5-BIS(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- 2-[(4-Methylphenyl)sulfanyl]-N’-[(E)-(4-propoxyphenyl)methylene]acetohydrazide
- N’-[(E)-2-Furylmethylene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide
These compounds share similar structural features, such as the presence of sulfanyl and hydrazide groups, but differ in the nature of the aromatic rings and other substituents. The uniqueness of 2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of substituents, which can influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C17H17N3O3S |
|---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
2-[(2-methylphenyl)methylsulfanyl]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H17N3O3S/c1-13-6-2-3-8-15(13)11-24-12-17(21)19-18-10-14-7-4-5-9-16(14)20(22)23/h2-10H,11-12H2,1H3,(H,19,21)/b18-10+ |
InChI-Schlüssel |
LMLMYPQRYULUDN-VCHYOVAHSA-N |
Isomerische SMILES |
CC1=CC=CC=C1CSCC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC=CC=C1CSCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11559991.png)
![N'-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}benzohydrazide](/img/structure/B11559995.png)
![2-Iodo-6-[(E)-[(4-iodophenyl)imino]methyl]-4-nitrophenol](/img/structure/B11559998.png)
![2-[(3-Bromophenyl)amino]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11559999.png)
![2,4-Dichloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol](/img/structure/B11560003.png)
![3-amino-N-(2-methylphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11560005.png)
![6-[(2E)-2-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11560006.png)
![[3-Amino-4-(4-chlorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl](thiophen-2-yl)methanone](/img/structure/B11560011.png)
![(5E)-5-benzylidene-3-{[(3-iodophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11560015.png)
![N-(2-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11560024.png)
![2-(3-chlorophenoxy)-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11560029.png)
![N'-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide](/img/structure/B11560039.png)
![2-Bromo-N-({N'-[(Z)-phenylmethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11560053.png)

